An In-depth Technical Guide to H-Cyclopentyl-Gly-OH: Properties, Synthesis, and Biological Activity
An In-depth Technical Guide to H-Cyclopentyl-Gly-OH: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of H-Cyclopentyl-Gly-OH, a non-proteinogenic amino acid of significant interest in biochemical research and pharmaceutical development. This document details experimental protocols for its synthesis and analysis and explores its known mechanisms of action.
Core Physical and Chemical Properties
H-Cyclopentyl-Gly-OH, also known by several synonyms including (S)-2-Amino-2-cyclopentylacetic acid and L-Cyclopentylglycine, is a derivative of the amino acid glycine.[1][2][3][4][5][6] Its structure incorporates a cyclopentyl ring attached to the alpha-carbon of glycine, conferring unique steric properties that influence its biological activity. The compound is typically a white to off-white crystalline solid.[1] It exhibits solubility in water and various organic and alcohol solvents.[1]
| Property | Value | Source(s) |
| CAS Number | 2521-84-8 | [1][4][5][6][7][8][9] |
| Molecular Formula | C₇H₁₃NO₂ | [1][4][5][6][8][9] |
| Molecular Weight | 143.18 g/mol | [4][6] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water and alcohol solvents | [1] |
| Predicted Boiling Point | 276.6 ± 23.0 °C | [6][10] |
| Predicted Density | 1.167 ± 0.06 g/cm³ | [6][10] |
| Predicted pKa | 2.49 ± 0.10 | [6][10] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [6][10] |
Synthesis and Characterization
Experimental Protocol: Synthesis via Strecker Reaction
A plausible and widely applicable method for the synthesis of H-Cyclopentyl-Gly-OH is the Strecker amino acid synthesis.[9][11][12][13][14] This multi-step process begins with the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.
Materials:
-
Cyclopentanecarboxaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ammonia (aqueous solution)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology:
-
Iminium Ion Formation: In a well-ventilated fume hood, cyclopentanecarboxaldehyde is dissolved in methanol. An aqueous solution of ammonium chloride and ammonia is added to the mixture. The reaction is stirred at room temperature to facilitate the formation of the corresponding imine.
-
α-Aminonitrile Formation: A solution of sodium cyanide in water is added dropwise to the reaction mixture. The cyanide ion acts as a nucleophile, attacking the imine to form the α-aminonitrile. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether to remove unreacted starting materials and byproducts. The aqueous layer containing the α-aminonitrile is retained.
-
Hydrolysis: The aqueous solution of the α-aminonitrile is acidified with concentrated hydrochloric acid and heated under reflux. This step hydrolyzes the nitrile group to a carboxylic acid, and the amino group is protonated, forming the hydrochloride salt of H-Cyclopentyl-Gly-OH.
-
Isolation and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid residue is then neutralized with a base, such as sodium hydroxide, to precipitate the free amino acid. The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield pure H-Cyclopentyl-Gly-OH.
Caption: Strecker synthesis of H-Cyclopentyl-Gly-OH.
Analytical Characterization Protocols
The identity and purity of synthesized H-Cyclopentyl-Gly-OH should be confirmed using standard analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the cyclopentyl ring and the α-proton. The cyclopentyl protons will likely appear as a series of multiplets in the aliphatic region (around 1.5-2.0 ppm). The α-proton, adjacent to the amino and carboxyl groups, would appear as a distinct signal, likely a multiplet, with its chemical shift influenced by the solvent and pH.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum (typically >170 ppm). The α-carbon will be in the range of 50-60 ppm, and the carbons of the cyclopentyl ring will resonate in the aliphatic region (around 25-40 ppm).[15][16][17][18][19]
2. Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the compound. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 144.102.
-
Fragmentation patterns can provide further structural confirmation. Common fragmentation pathways for amino acids include the loss of the carboxyl group (CO₂) and cleavage of the cyclopentyl ring.[20][21][22][23][24]
3. Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid, often overlapping with the N-H stretching vibrations of the primary amine. A strong absorption around 1700-1725 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid. The N-H bending vibration may be observed around 1500-1600 cm⁻¹.
Biological Activity and Signaling Pathways
H-Cyclopentyl-Gly-OH, particularly the L-enantiomer, is recognized for its role as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, involved in synaptic plasticity, learning, and memory.[25][26]
NMDA Receptor Antagonism
Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders. As a competitive antagonist at the glycine co-agonist site, L-Cyclopentylglycine can modulate NMDA receptor activity, presenting a potential therapeutic avenue for conditions associated with excessive glutamatergic neurotransmission.
The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor is required for channel opening, which allows the influx of Ca²⁺ and Na⁺ ions. L-Cyclopentylglycine competes with glycine for its binding site on the GluN1 subunit, thereby preventing the conformational change necessary for channel activation. This leads to a reduction in ion flow and a dampening of the downstream signaling cascade.
Caption: Antagonism of the NMDA receptor by H-Cyclopentyl-Gly-OH.
Potential Inhibition of S-Adenosylmethionine Synthetase
While not definitively established for H-Cyclopentyl-Gly-OH itself, related cyclopentyl-containing amino acids have been shown to act as competitive inhibitors of S-adenosylmethionine (SAM) synthetase.[27] This enzyme catalyzes the formation of SAM, a universal methyl group donor essential for numerous cellular processes, including DNA methylation and polyamine synthesis.
Inhibition of SAM synthetase can have profound effects on cellular metabolism and gene regulation. A competitive inhibitor would bind to the active site of the enzyme, preventing the binding of its natural substrates, L-methionine and ATP. This would lead to decreased production of SAM and a subsequent reduction in methylation reactions.
Caption: Potential inhibition of SAM synthetase.
Conclusion
H-Cyclopentyl-Gly-OH is a versatile building block in peptide synthesis and a compound of interest for its biological activities. Its role as an NMDA receptor antagonist highlights its potential for the development of novel therapeutics for neurological disorders. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to further investigate the properties and applications of this intriguing molecule. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
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- 17. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 25. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
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